molecular formula C14H18BrNO2 B2586918 (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 2089389-10-4

(R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No. B2586918
CAS RN: 2089389-10-4
M. Wt: 312.207
InChI Key: DPLVFRUWOVZHTL-LLVKDONJSA-N
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Description

(R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a member of the carbamate class of compounds and is known for its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells through the activation of caspases. It has also been shown to inhibit the activity of NF-kB, a transcription factor involved in the regulation of inflammation. In addition, (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
(R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and inhibit the aggregation of amyloid beta peptides. In addition, it has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is its potential as a therapeutic agent for a variety of diseases. It has been shown to exhibit anticancer and anti-inflammatory activity, as well as potential neuroprotective effects. However, one limitation of (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the product. Another area of research could focus on investigating the mechanism of action of (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate in more detail. In addition, further studies could be conducted to investigate its potential as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

The synthesis of (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves the reaction of (R)-tert-butyl 2-bromoacetate with 2,3-dihydro-1H-inden-1-amine in the presence of a base. The reaction proceeds via an SN2 mechanism to form the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

(R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in animal models. In addition, (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

tert-butyl N-[(1R)-7-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-11-8-7-9-5-4-6-10(15)12(9)11/h4-6,11H,7-8H2,1-3H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLVFRUWOVZHTL-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

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